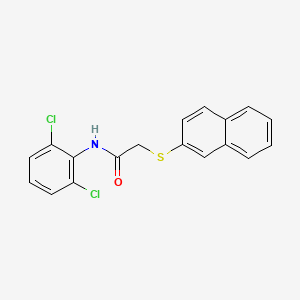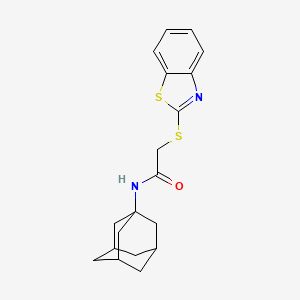![molecular formula C16H14BrNO3 B4403248 4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403248.png)
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate
説明
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate, also known as BRP propionate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The mechanism of action of 4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever. This compound propionate selectively inhibits COX-2, an isoform of COX that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound propionate reduces the production of pro-inflammatory cytokines and prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound propionate has been found to have several biochemical and physiological effects in various disease models. In rheumatoid arthritis, this compound propionate has been shown to reduce the levels of IL-1β and TNF-α, two pro-inflammatory cytokines that are involved in joint inflammation and destruction. In osteoarthritis, this compound propionate has been found to protect cartilage from degradation by reducing the production of matrix metalloproteinases (MMPs), enzymes that degrade cartilage. In cancer, this compound propionate has been shown to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate has several advantages for lab experiments, including its ability to selectively inhibit COX-2, its anti-inflammatory, analgesic, and antipyretic properties, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound propionate in lab experiments, including its potential toxicity and side effects, its limited solubility in water, and the need for further research to determine its optimal dosage and treatment duration.
将来の方向性
There are several future directions for the research on 4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate, including its potential applications in other diseases, such as inflammatory bowel disease and Alzheimer's disease, its combination with other drugs for synergistic effects, its development as a targeted drug delivery system, and its optimization for clinical use. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound propionate and to develop effective and safe treatments for various diseases.
科学的研究の応用
4-{[(2-bromophenyl)amino]carbonyl}phenyl propionate propionate has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, osteoarthritis, and cancer. In rheumatoid arthritis, this compound propionate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce joint inflammation and pain. In osteoarthritis, this compound propionate has been shown to protect cartilage from degradation and reduce pain. In cancer, this compound propionate has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis.
特性
IUPAC Name |
[4-[(2-bromophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-2-15(19)21-12-9-7-11(8-10-12)16(20)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIDVQMNRBZCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4403169.png)

![N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4403184.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4403187.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)
![4-cyano-2-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4403193.png)
![benzyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403223.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B4403227.png)
![N-[2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4403234.png)
![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)


![2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4403264.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4403271.png)